3,5-Bis(methylsulfonyl)benzamide 3,5-Bis(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 849924-85-2
VCID: VC2338384
InChI: InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11)
SMILES: CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C
Molecular Formula: C9H11NO5S2
Molecular Weight: 277.3 g/mol

3,5-Bis(methylsulfonyl)benzamide

CAS No.: 849924-85-2

Cat. No.: VC2338384

Molecular Formula: C9H11NO5S2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(methylsulfonyl)benzamide - 849924-85-2

Specification

CAS No. 849924-85-2
Molecular Formula C9H11NO5S2
Molecular Weight 277.3 g/mol
IUPAC Name 3,5-bis(methylsulfonyl)benzamide
Standard InChI InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11)
Standard InChI Key QNQYQMFUYRDGQK-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C
Canonical SMILES CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C

Introduction

Chemical Identity and Structure

Basic Identification Parameters

3,5-Bis(methylsulfonyl)benzamide is a well-defined chemical entity with specific identifying parameters. The compound's identity is established through several standardized identifiers that allow unambiguous recognition in chemical databases and literature.

The primary chemical identifiers for this compound include:

ParameterValue
Chemical Name3,5-Bis(methylsulfonyl)benzamide
CAS Registry Number849924-85-2
Molecular FormulaC9H11NO5S2
Molecular Weight277.31734 g/mol

Structural Characteristics

The molecular structure of 3,5-Bis(methylsulfonyl)benzamide features a benzene ring as the central scaffold with three key substituents:

  • Two methylsulfonyl groups (-SO2CH3) at positions 3 and 5 of the benzene ring, creating a symmetrical arrangement

  • A carboxamide group (-CONH2) extending from the benzene ring at position 1

This arrangement results in a molecule with multiple functional centers that determine its chemical behavior and reactivity. The sulfonyl groups act as strong electron-withdrawing moieties, while the amide group provides hydrogen bonding capabilities as both a donor and acceptor.

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, 3,5-Bis(methylsulfonyl)benzamide is expected to exhibit the following physical properties:

PropertyExpected Characteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilityModerately soluble in polar organic solvents (e.g., DMSO, DMF); limited solubility in water
Melting PointLikely above 200°C due to strong intermolecular hydrogen bonding

The presence of the sulfonyl and amide groups contributes to significant intermolecular forces, including hydrogen bonding and dipole-dipole interactions, which influence the compound's physical properties.

Chemical Reactivity Profile

The chemical reactivity of 3,5-Bis(methylsulfonyl)benzamide is largely determined by its functional groups:

  • The amide functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid

  • The methylsulfonyl groups, being strong electron-withdrawing substituents, deactivate the benzene ring toward electrophilic aromatic substitution reactions

  • The amide group can be reduced to an amine using strong reducing agents

  • The methylsulfonyl groups may undergo nucleophilic substitution under specific conditions

The compound's reactivity is further influenced by the electronic effects transmitted through the benzene ring, with the methylsulfonyl groups inductively withdrawing electron density.

Synthetic Routes and Preparation

Amidation of Corresponding Acid or Acid Derivative

The most direct approach would involve the conversion of 3,5-Bis(methylsulfonyl)benzoic acid to the corresponding amide:

  • Activation of 3,5-Bis(methylsulfonyl)benzoic acid using thionyl chloride or oxalyl chloride to form the acid chloride

  • Reaction of the acid chloride with ammonia or ammonium hydroxide to yield the desired amide

From Related Precursors

Alternative synthetic routes might involve:

  • Oxidation of 3,5-Bis(methylsulfonyl)aniline to introduce the carboxyl functionality, followed by amidation

  • Direct functionalization of benzamide with methylsulfonyl groups through directed metalation followed by reaction with methanesulfonyl chloride

Purification Methods

Purification of 3,5-Bis(methylsulfonyl)benzamide would typically involve:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/water mixtures)

  • Column chromatography using silica gel with appropriate solvent systems

  • Washing procedures to remove inorganic byproducts and unreacted starting materials

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 3,5-Bis(methylsulfonyl)benzamide can be confirmed through NMR spectroscopy, with characteristic signals expected at:

Proton NMR (1H NMR)

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
-SO2CH33.0-3.2Singlet6H
Aromatic H2, H68.2-8.4Doublet2H
Aromatic H48.4-8.6Triplet1H
-CONH27.6-8.0Broad singlet2H

Carbon NMR (13C NMR)

Carbon TypeExpected Chemical Shift (ppm)
-SO2CH342-44
Aromatic C3, C5140-145
Aromatic C1135-138
Aromatic C2, C6125-128
Aromatic C4128-132
-CONH2165-170

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

Functional GroupExpected Wavenumber (cm-1)Intensity
N-H stretching (amide)3300-3500Strong
C=O stretching (amide)1650-1700Strong
S=O symmetric stretching1140-1160Strong
S=O asymmetric stretching1300-1350Strong
Aromatic C=C stretching1400-1600Medium

Mass Spectrometry

Mass spectrometric analysis would provide confirmation of the molecular weight and fragmentation pattern:

  • Molecular ion peak at m/z 277

  • Fragment ions resulting from the loss of one or both methylsulfonyl groups

  • Fragment ions corresponding to the loss of the amide group

  • Characteristic fragmentation of the aromatic ring

Applications and Significance

Role in Organic Synthesis

3,5-Bis(methylsulfonyl)benzamide serves as a valuable synthetic building block in organic chemistry for several reasons:

  • The presence of two methylsulfonyl groups provides sites for potential nucleophilic aromatic substitution reactions

  • The amide functionality can be transformed into various nitrogen-containing groups

  • The compound can serve as a precursor for the synthesis of more complex molecular architectures

Comparative Analysis with Related Compounds

Structural Analogues and Their Properties

Comparing 3,5-Bis(methylsulfonyl)benzamide with structurally related compounds provides insights into the effects of specific structural modifications:

CompoundStructural DifferenceComparative Properties
3,5-Bis(methylsulfonyl)aniline Amine group instead of amideLower molecular weight (249.31 g/mol); different hydrogen bonding pattern
3,5-Bis(methylsulfonyl)benzylamine hydrochloride Methylamine instead of amide; present as HCl saltHigher molecular weight (299.8 g/mol); increased water solubility; different reactivity profile

Structure-Activity Relationships

The specific arrangement of functional groups in 3,5-Bis(methylsulfonyl)benzamide influences its chemical behavior:

  • The meta-positioning of the methylsulfonyl groups creates a specific electronic distribution in the benzene ring

  • The combined electron-withdrawing effect of both sulfonyl groups significantly reduces electron density in the aromatic system

  • The amide group provides directional hydrogen bonding capabilities that influence intermolecular interactions

These structure-property relationships are important considerations in understanding the potential applications and reactivity of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator